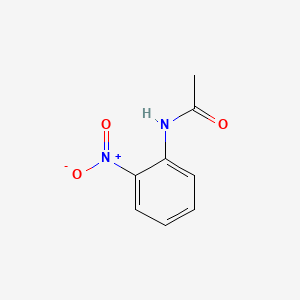

2'-Nitroacetanilide

Overview

Description

2'-Nitroacetanilide, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1313. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2’-Nitroacetanilide is the amino group in aniline . The compound is used in the synthesis of p-nitroaniline, a key intermediate in dye manufacture .

Mode of Action

2’-Nitroacetanilide interacts with its target through a process known as electrophilic aromatic substitution . The nitro group (-NO2) in 2’-Nitroacetanilide acts as an electrophile, attaching to the para position of acetanilide . This is because the -NHCOCH3 group in acetanilide is an electron-releasing group .

Biochemical Pathways

The biochemical pathway involved in the action of 2’-Nitroacetanilide is the nitration of acetanilide . This process involves three steps:

- First, the amino group in aniline is protected by acetylation to form acetanilide .

- Then, nitration occurs to form 2’-Nitroacetanilide .

- Finally, the protecting group is removed to yield p-nitroaniline .

Pharmacokinetics

Its adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight (18016 g/mol) and its physical state (solid) .

Result of Action

The result of the action of 2’-Nitroacetanilide is the synthesis of p-nitroaniline . This compound is a crucial intermediate in the manufacture of dyes .

Action Environment

The action of 2’-Nitroacetanilide is influenced by environmental factors such as temperature and acidity . For instance, the nitration reaction requires strongly acidic conditions

Biochemical Analysis

Biochemical Properties

2’-Nitroacetanilide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound is known to interact with various enzymes involved in the nitration process, such as nitric oxide synthase. This interaction is crucial for the formation of nitro derivatives, which are essential intermediates in the synthesis of dyes and other organic compounds . Additionally, 2’-Nitroacetanilide can interact with proteins that have nitro group binding sites, influencing their structural and functional properties.

Cellular Effects

The effects of 2’-Nitroacetanilide on cellular processes are multifaceted. The compound has been observed to influence cell signaling pathways, particularly those involving nitric oxide. By modulating the levels of nitric oxide, 2’-Nitroacetanilide can affect gene expression and cellular metabolism. For instance, the compound can induce the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis . Furthermore, 2’-Nitroacetanilide has been shown to affect the activity of enzymes involved in cellular respiration, leading to alterations in energy production and metabolic flux.

Molecular Mechanism

At the molecular level, 2’-Nitroacetanilide exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the nitro group to specific amino acid residues in proteins, leading to changes in their conformation and activity. This binding can result in either the inhibition or activation of enzyme activity, depending on the nature of the interaction . Additionally, 2’-Nitroacetanilide can influence gene expression by modulating the activity of transcription factors that respond to nitro group modifications. These changes in gene expression can have downstream effects on various cellular processes, including cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Nitroacetanilide have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with a melting point of 90-93°C . Over extended periods, 2’-Nitroacetanilide can undergo degradation, leading to the formation of by-products that may have different biochemical properties. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of its impact on gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2’-Nitroacetanilide vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, primarily influencing cellular signaling pathways and gene expression. At higher doses, 2’-Nitroacetanilide can induce toxic effects, including oxidative stress and cellular damage . These adverse effects are often dose-dependent, with higher doses leading to more pronounced cellular and tissue damage. Animal studies have also identified threshold doses beyond which the compound’s toxic effects become significant, necessitating careful dosage control in experimental settings.

Metabolic Pathways

2’-Nitroacetanilide is involved in several metabolic pathways, primarily those related to the nitration of aromatic compounds. The compound interacts with enzymes such as nitric oxide synthase and cytochrome P450, which facilitate its conversion into various metabolites . These metabolic pathways are crucial for the detoxification and elimination of 2’-Nitroacetanilide from the body. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular respiration and energy production.

Transport and Distribution

Within cells and tissues, 2’-Nitroacetanilide is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 2’-Nitroacetanilide can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites.

Subcellular Localization

The subcellular localization of 2’-Nitroacetanilide is a key determinant of its activity and function. The compound is known to localize in the cytoplasm and mitochondria, where it interacts with various biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct 2’-Nitroacetanilide to specific cellular compartments. The presence of the compound in these compartments can influence its interactions with enzymes and proteins, thereby modulating its biochemical effects.

Biological Activity

2'-Nitroacetanilide, a derivative of acetanilide, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the 2' position of the acetanilide ring. This structural modification significantly influences its biological activity. The compound's molecular formula is CHNO, with a molecular weight of 194.19 g/mol.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

2. Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has shown cytotoxic effects on human cancer cell lines, including:

- Human Lung Carcinoma (A-549)

- Human Breast Carcinoma (MCF-7)

These studies reveal that the compound induces apoptosis in cancer cells, highlighting its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its interaction with cellular macromolecules and enzymes. The nitro group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction may lead to alterations in gene expression and enzyme activity.

Key Molecular Targets:

- Enzymes: Inhibition of dihydrofolate reductase (DHFR), crucial for nucleotide synthesis.

- Proteins: Interaction with proteins involved in cellular stress responses, such as GAPDH and GSTP1, which are vital for glycolysis and detoxification processes .

Case Studies and Research Findings

A systematic review of the literature reveals significant findings regarding the biological effects of this compound:

Toxicological Considerations

While this compound shows promise as a therapeutic agent, its safety profile must be evaluated. Preliminary studies suggest that high concentrations may lead to cytotoxicity in non-target cells, necessitating careful dosage optimization in therapeutic applications.

Scientific Research Applications

Organic Synthesis

2'-Nitroacetanilide serves as a key intermediate in the synthesis of various organic compounds. Its nitro group can undergo reduction to form amino derivatives, which are valuable in the synthesis of pharmaceuticals and agrochemicals. The compound is also utilized in the preparation of other nitroacetanilides through electrophilic aromatic substitution reactions.

Synthetic Routes

- Reduction Reactions : The nitro group can be reduced using reagents such as iron and hydrochloric acid or catalytic hydrogenation.

- Substitution Reactions : The compound can participate in nucleophilic aromatic substitutions, allowing for the introduction of various substituents.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer properties. Studies have shown that these derivatives can inhibit specific enzymes or cellular pathways, making them potential candidates for drug development.

Case Studies

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of nitroacetanilides, highlighting their potential as therapeutic agents against resistant bacterial strains .

- Another investigation focused on the anticancer properties of this compound derivatives, demonstrating their ability to induce apoptosis in cancer cell lines through specific molecular interactions .

Materials Science

In materials science, this compound is explored for its role in developing new materials with enhanced properties. Its derivatives are studied for applications in dye synthesis and as precursors for polymers with specific functionalities.

Applications in Dyes

The compound's ability to undergo various chemical transformations allows for the creation of vibrant dyes used in textiles and coatings. Its stability and reactivity make it suitable for producing colorants that withstand environmental degradation.

Analytical Chemistry

Due to its distinct chemical structure, this compound is often used as a standard or reagent in analytical chemistry. It assists in the calibration of chromatographic techniques and spectroscopic methods due to its well-defined spectral characteristics.

Q & A

Q. Basic: What are the optimal synthesis routes for 2'-Nitroacetanilide in academic settings?

Methodological Answer:

The compound is typically synthesized via nitration of acetanilide. A common undergraduate procedure involves dissolving acetanilide in concentrated sulfuric acid at 0–5°C, followed by slow addition of nitric acid (HNO₃) to yield o-nitroacetanilide as the major product . Purification leverages its solubility profile: after quenching the reaction in ice-water, the crude product is recrystallized from hot water or ethanol, exploiting its moderate solubility in cold water and higher solubility in hot solvents .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Melting Point (o-isomer) | 93–94°C | |

| Solubility in Ethanol | Freely soluble | |

| Yield | ~60–70% (undergraduate) |

Q. Basic: How can solubility properties guide purification of this compound?

Methodological Answer:

Solubility differences between o-, m-, and p-nitroacetanilide isomers enable selective purification. The o-isomer is sparingly soluble in cold water but dissolves readily in boiling water, while the p-isomer remains insoluble even in hot water. Recrystallization from hot water effectively removes the p-isomer, while m-isomer separation requires chloroform due to its higher solubility in non-polar solvents .

Solubility Comparison:

| Solvent | o-Nitroacetanilide | p-Nitroacetanilide |

|---|---|---|

| Cold Water | Moderate | Insoluble |

| Boiling Water | Freely soluble | Insoluble |

| Chloroform | Soluble | Insoluble |

| Source: |

Q. Basic: What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: In deuterated DMSO, the acetyl group (CH₃CO) appears at ~2.1 ppm (singlet), while aromatic protons show distinct splitting patterns due to nitro-group deshielding .

- Melting Point Analysis: A sharp mp (93–94°C) confirms purity; deviations suggest residual solvents or isomer contamination .

- FTIR: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

Q. Advanced: How can solid-state NMR resolve dynamic behavior in this compound derivatives?

Methodological Answer:

4-¹⁹F-2'-Nitroacetanilide is used as a calibration standard in CODEX (Centerband-Only Detection of Exchange) NMR to quantify molecular dynamics in membrane-bound peptides. Its rigid fluorine-labeled structure allows precise determination of the overlap integral , critical for interpreting side-chain motion in complex systems. Experimental conditions (e.g., mixing time, temperature) are optimized using its known nearest-neighbor distance (11.5 Å) and second-moment calculations .

CODEX Parameters:

| Parameter | Value | Source |

|---|---|---|

| 11.5 Å | ||

| Effective coupling | 6.1 Å | |

| Calibration Temperature | 240 K |

Q. Advanced: What strategies differentiate o-, m-, and p-nitroacetanilide isomers?

Methodological Answer:

- Chromatography: Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase separates isomers based on polarity (elution order: o < m < p).

- UV-Vis Spectroscopy: The o-isomer exhibits a λₘₐₐₓ shift (~310 nm) due to steric hindrance between nitro and acetyl groups, absent in m/p isomers .

- X-ray Diffraction: Crystallographic data reveal distinct packing patterns; the o-isomer forms hydrogen-bonded dimers, while p-isomers adopt linear chains .

Q. Advanced: How to validate analytical methods for quantifying this compound in mixtures?

Methodological Answer:

Follow ICH Q2(R1) guidelines for method validation:

Linearity: Prepare calibration curves (1–100 µg/mL) in DMSO; R² > 0.995 confirms linearity.

Accuracy: Spike recovery tests (80–120%) using known concentrations.

Precision: Intra-day/inter-day RSD < 2% for HPLC retention times.

LOD/LOQ: Calculate via signal-to-noise ratios (LOD: 3:1, LOQ: 10:1) .

Q. Advanced: How does temperature affect the stability of this compound in long-term studies?

Methodological Answer:

Storage at 4°C in amber vials minimizes thermal degradation and photolysis. Accelerated stability studies (40°C/75% RH for 6 months) show <5% decomposition via HPLC. Degradation products include nitroaniline (hydrolysis of the acetyl group) and nitrophenol (oxidative pathways) .

Properties

IUPAC Name |

N-(2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-6(11)9-7-4-2-3-5-8(7)10(12)13/h2-5H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNFNRVLMKHKIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060282 | |

| Record name | Acetamide, N-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-32-9 | |

| Record name | N-(2-Nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Nitroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-nitroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-NITROACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4KJC83992 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.